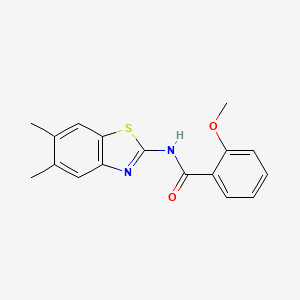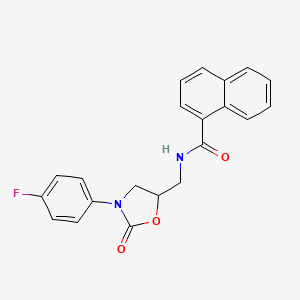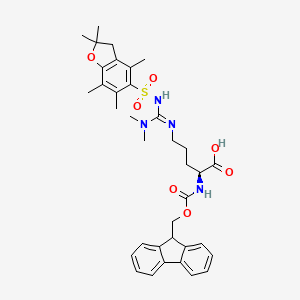![molecular formula C15H17N3O3 B2841542 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097916-88-4](/img/structure/B2841542.png)
1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridines, azetidines, and pyrrolidines are all types of heterocyclic compounds, which are compounds that contain a ring structure with at least two different elements as part of its ring . They are widely used in medicinal chemistry due to their promising biological activity .
Synthesis Analysis
The synthesis of these types of compounds often involves multicomponent reactions, which are reactions where three or more reactants combine to form a product . For example, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
These compounds are characterized by having a heterocyclic ring structure. For example, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis
These compounds often show both acidic and basic properties and are usually highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Computational Perspective on Antioxidant Activity
A computational study investigated the equilibrium geometry, vibrational spectra, and electronic structure of an antioxidant active Mannich base, closely related to the compound of interest. This research highlighted its effective performance in antioxidant activity through detailed vibrational analysis, NBO analysis, and molecular electrostatic potential (MEP) interpretation, suggesting insights into bonding, anti-bonding behavior, and probable electrophilic and nucleophilic reactive sites (Boobalan et al., 2014).
Biological Evaluation of Schiff’s Bases and Azetidinones
Another study focused on the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. This work underscores the therapeutic potential of the azetidinone skeleton in central nervous system (CNS) active agents, with specific compounds demonstrating significant activity (Thomas et al., 2016).
Binding Properties for Nicotinic Receptors
Research into the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a new PET ligand for nicotinic receptors highlights the compound’s potent and selective ligand characteristics for the alpha4beta2 nicotinic acetylcholine receptor subtype. This study illustrates the compound's potential for brain imaging of nAChRs with PET, contributing to our understanding of synaptic processes (Doll et al., 1999).
Synthesis and Antimicrobial Activity
The synthesis of new pyrimidine-azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities were explored in another study. This research offers predictions for designing further antibacterial and antituberculosis active compounds prior to their synthesis, indicating the broad spectrum of biological activities associated with such compounds (Chandrashekaraiah et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been shown to interact with γ-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Biochemical Pathways
The compound likely affects the GABAergic pathway, given the known actions of similar compounds . By blocking GABA receptors, it can alter the balance of excitatory and inhibitory signals in the brain, potentially leading to various downstream effects.
Pharmacokinetics
For instance, its solubility in water and other polar solvents would influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its interaction with GABA receptors. By blocking these receptors, it could lead to changes in neuronal activity and neurotransmission .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13-3-4-14(20)18(13)10-12-8-17(9-12)15(21)6-11-2-1-5-16-7-11/h1-2,5,7,12H,3-4,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWEPJAUPFQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



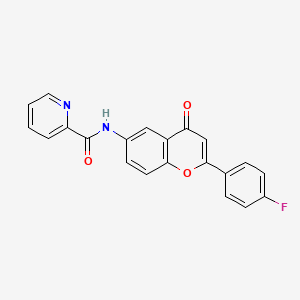
![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)

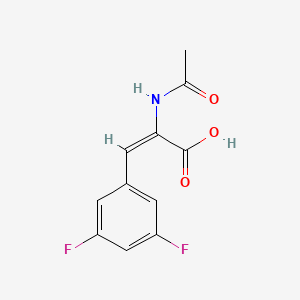
![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)
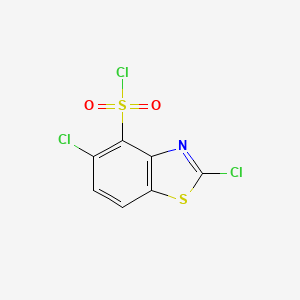
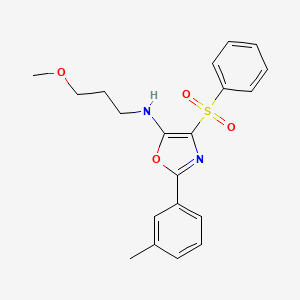
![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)
